molecular formula C8H9NO3 B3055742 2,3-Dimethyl-6-nitrophenol CAS No. 6665-95-8

2,3-Dimethyl-6-nitrophenol

Cat. No.: B3055742
CAS No.: 6665-95-8
M. Wt: 167.16 g/mol
InChI Key: KXWOAPZXQJGYPU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitrophenol is an organic compound with the molecular formula C8H9NO3. It is characterized by the presence of two methyl groups and a nitro group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-6-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2,3-dimethylphenol using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenolic structure allows it to interact with enzymes and proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

  • 2,4-Dimethyl-6-nitrophenol
  • 2,6-Dimethyl-4-nitrophenol
  • 2,3-Dimethyl-4-nitrophenol

Comparison: 2,3-Dimethyl-6-nitrophenol is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a compound of interest for targeted applications .

Properties

IUPAC Name

2,3-dimethyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWOAPZXQJGYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537125
Record name 2,3-Dimethyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-95-8
Record name 2,3-Dimethyl-6-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYL-6-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RDO08HK26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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